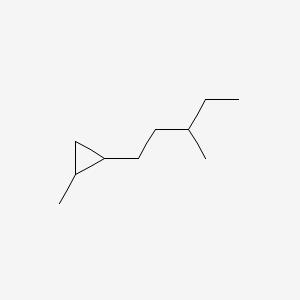
1-Methyl-2-(3-methylpentyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(3-methylpentyl)cyclopropane is an organic compound with the molecular formula C10H20 It is a cyclopropane derivative characterized by a cyclopropane ring substituted with a methyl group and a 3-methylpentyl group
准备方法
The synthesis of 1-Methyl-2-(3-methylpentyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of suitable precursors under controlled conditions .
化学反应分析
1-Methyl-2-(3-methylpentyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes or other reduced products.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives or other substituted products
科学研究应用
1-Methyl-2-(3-methylpentyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane ring-opening and other transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its unique structure may offer advantages in drug design and development.
Industry: The compound’s properties make it suitable for use in the synthesis of specialty chemicals, materials, and intermediates for various industrial applications
作用机制
The mechanism of action of 1-Methyl-2-(3-methylpentyl)cyclopropane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups .
相似化合物的比较
1-Methyl-2-(3-methylpentyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound for studying cyclopropane chemistry.
1-Methylcyclopropane: A similar compound with a single methyl group, used to compare the effects of additional substituents on reactivity and stability.
2-Methyl-2-(3-methylpentyl)cyclopropane: A structural isomer with different substitution patterns, providing insights into the influence of substituent position on chemical properties
属性
CAS 编号 |
62238-07-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
1-methyl-2-(3-methylpentyl)cyclopropane |
InChI |
InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3 |
InChI 键 |
YAIRHJNLKNFVTM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC1CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
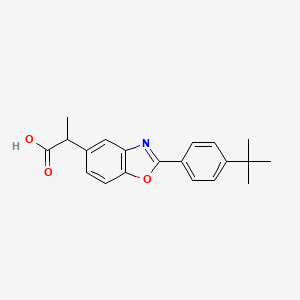
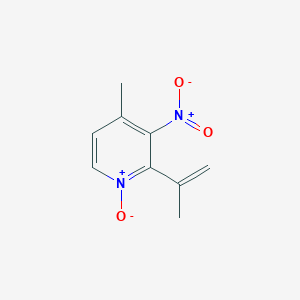
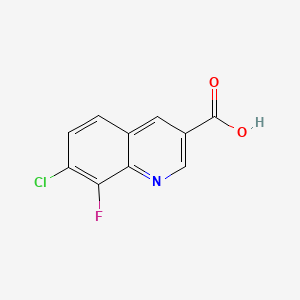
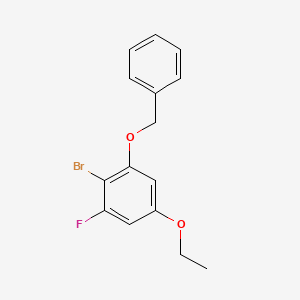
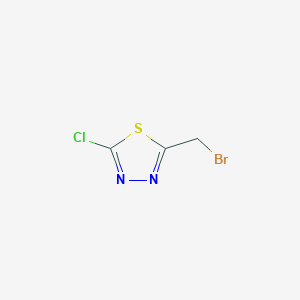

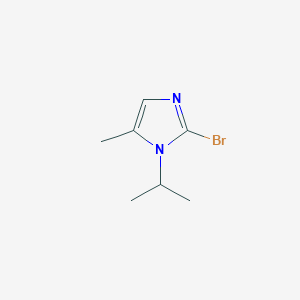
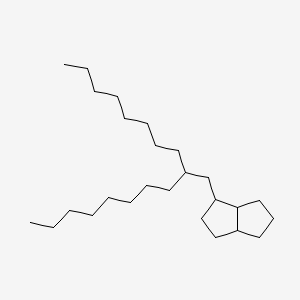
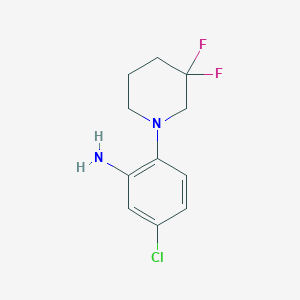
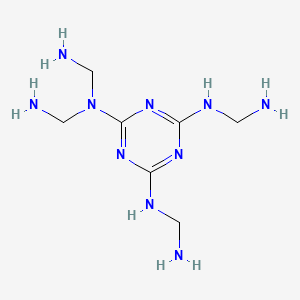
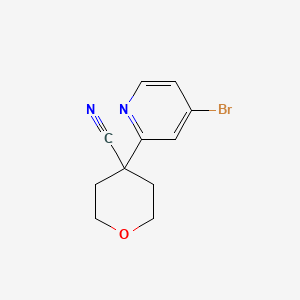
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

